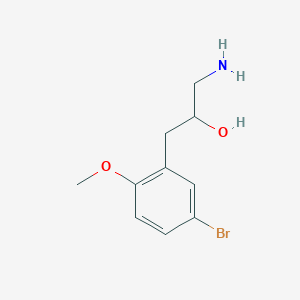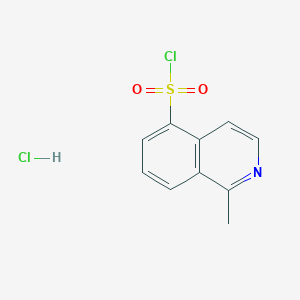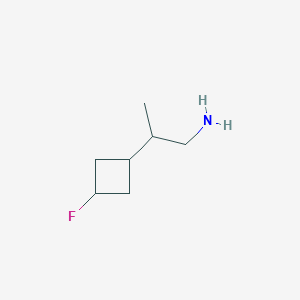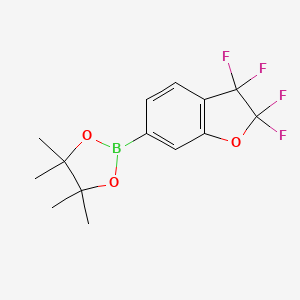
4,4,5,5-Tetramethyl-2-(2,2,3,3-tetrafluoro-2,3-dihydro-1-benzofuran-6-yl)-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,5,5-Tetramethyl-2-(2,2,3,3-tetrafluoro-2,3-dihydro-1-benzofuran-6-yl)-1,3,2-dioxaborolane is a complex organic compound that features a boron-containing dioxaborolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(2,2,3,3-tetrafluoro-2,3-dihydro-1-benzofuran-6-yl)-1,3,2-dioxaborolane typically involves the reaction of a suitable precursor with boronic acid or boronate esters under controlled conditions. The reaction may require catalysts, specific solvents, and temperature control to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This may include continuous flow reactors, automated synthesis systems, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of boronic acids or other oxidized derivatives.
Reduction: Reduction reactions could convert the compound into different boron-containing species.
Substitution: The compound may participate in substitution reactions, where functional groups on the benzofuran ring or the dioxaborolane ring are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield boronic acids, while substitution reactions could produce various functionalized derivatives.
科学的研究の応用
Chemistry
In organic synthesis, this compound can be used as a building block for the construction of more complex molecules. Its boron-containing structure makes it useful in Suzuki-Miyaura cross-coupling reactions.
Biology and Medicine
Industry
In materials science, the compound could be used in the development of new materials with unique properties, such as polymers or advanced composites.
作用機序
The mechanism by which 4,4,5,5-Tetramethyl-2-(2,2,3,3-tetrafluoro-2,3-dihydro-1-benzofuran-6-yl)-1,3,2-dioxaborolane exerts its effects would depend on its specific application. In chemical reactions, the boron atom can act as a Lewis acid, facilitating various transformations. In biological systems, the compound may interact with specific molecular targets, influencing biochemical pathways.
類似化合物との比較
Similar Compounds
- 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(2,2,3,3-tetrafluoro-1-propyl)-1,3,2-dioxaborolane
Uniqueness
Compared to similar compounds, 4,4,5,5-Tetramethyl-2-(2,2,3,3-tetrafluoro-2,3-dihydro-1-benzofuran-6-yl)-1,3,2-dioxaborolane features a unique combination of a tetrafluorobenzofuran moiety and a dioxaborolane ring
特性
分子式 |
C14H15BF4O3 |
|---|---|
分子量 |
318.07 g/mol |
IUPAC名 |
4,4,5,5-tetramethyl-2-(2,2,3,3-tetrafluoro-1-benzofuran-6-yl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H15BF4O3/c1-11(2)12(3,4)22-15(21-11)8-5-6-9-10(7-8)20-14(18,19)13(9,16)17/h5-7H,1-4H3 |
InChIキー |
XOXBKNDIQYNIKH-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(C(O3)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Bromo-3-[(piperazin-1-yl)methyl]phenol](/img/structure/B13558507.png)
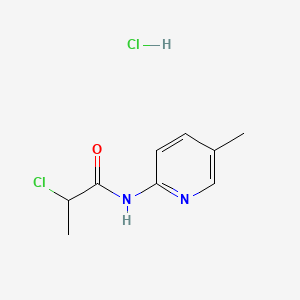
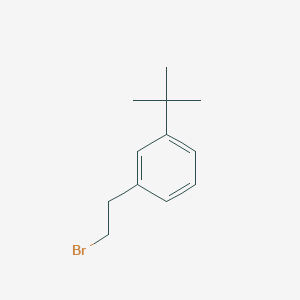

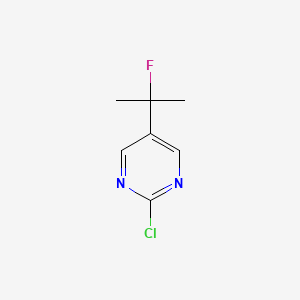
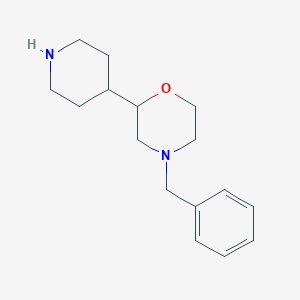
![3-[(Methylamino)methyl]quinolin-2-ol hydrochloride](/img/structure/B13558538.png)
![9-(Tert-butyl)-1-oxa-4-azaspiro[5.5]undecane](/img/structure/B13558539.png)
![3-(4-Methoxyphenyl)-3,6-diazabicyclo[3.1.1]heptane dihydrochloride](/img/structure/B13558545.png)
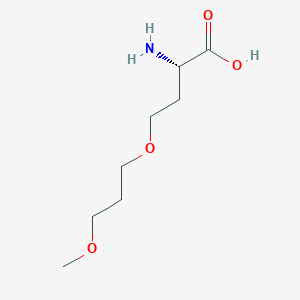
![4-[(3-Bromophenyl)sulfanyl]-3-cyclopropylbenzonitrile](/img/structure/B13558557.png)
